molecular formula C16H25N3O5 B14404991 L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- CAS No. 85146-12-9

L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-

Cat. No.: B14404991
CAS No.: 85146-12-9
M. Wt: 339.39 g/mol
InChI Key: VZDRONIHCRAMNJ-SRVKXCTJSA-N
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Description

L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- is a complex organic compound that belongs to the class of amino acids It is a derivative of L-proline and L-leucine, with a unique structure that includes a 5-oxo-L-proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- typically involves the coupling of L-proline and L-leucine derivatives. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like N-methylmorpholine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method allows for efficient and high-yield production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain proteases, thereby affecting protein degradation pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- is unique due to its combined structure of L-proline and L-leucine derivatives, along with the presence of a 5-oxo group. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual amino acids .

Properties

CAS No.

85146-12-9

Molecular Formula

C16H25N3O5

Molecular Weight

339.39 g/mol

IUPAC Name

(2S)-1-[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H25N3O5/c1-9(2)8-11(18-14(21)10-5-6-13(20)17-10)15(22)19-7-3-4-12(19)16(23)24/h9-12H,3-8H2,1-2H3,(H,17,20)(H,18,21)(H,23,24)/t10-,11-,12-/m0/s1

InChI Key

VZDRONIHCRAMNJ-SRVKXCTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCC(=O)N2

Origin of Product

United States

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